molecular formula C6H11N5O B1367722 3-(1H-1,2,4-triazol-1-yl)butanehydrazide

3-(1H-1,2,4-triazol-1-yl)butanehydrazide

Cat. No.: B1367722
M. Wt: 169.19 g/mol
InChI Key: FPYLDCZNWOPYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,4-Triazol-1-yl)butanehydrazide is a chemical reagent of interest for early-stage pharmaceutical and biochemical research. This compound features a hybrid pharmacophore that combines a 1,2,4-triazole heterocycle with a hydrazide functional group. Such molecular architectures are frequently explored in medicinal chemistry for their potential to interact with biological enzymes. Specifically, research on structurally related N'-substituted benzylidene benzohydrazides has demonstrated significant inhibitory activity against α-glucosidase, a key therapeutic target for the management of Type 2 diabetes . These related compounds exhibit a non-competitive mechanism of action, binding to an allosteric site on the enzyme, and have shown potency far exceeding that of the standard control drug acarbose . The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known to contribute to various pharmacological activities. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns. As with all research chemicals, thorough analytical characterization is recommended upon receipt. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)butanehydrazide

InChI

InChI=1S/C6H11N5O/c1-5(2-6(12)10-7)11-4-8-3-9-11/h3-5H,2,7H2,1H3,(H,10,12)

InChI Key

FPYLDCZNWOPYJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NN)N1C=NC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole derivatives depend on substituents, triazole ring position (1,2,3- vs. 1,2,4-), and side-chain modifications. Below is a comparative analysis of key analogs:

Compound Triazole Type Key Substituents Biological Activity Synthesis Yield Reference
3-(1H-1,2,4-Triazol-1-yl)butanehydrazide 1,2,4-Triazol-1-yl Butanehydrazide chain Antifungal, enzyme inhibition Not specified
CP 55 () 1,2,4-Triazol-3-thiol Trifluoromethylphenyl, bromobenzyl Carbonic anhydrase inhibition 70–87%
β-(1,2,4-Triazol-1-yl)alanine derivatives 1,2,4-Triazol-1-yl Amino acid backbone Herbicidal, plant metabolite 60–80%
Nitro-triazole derivatives () 1,2,4-Triazol-1-yl Nitro group, disubstituted phenyl Antifungal (Candida spp. inhibition) 65–90%
Benzotriazole hydrazides () 1,2,3-Benzotriazol-1-yl Methoxybenzylidene, trifluoromethyl Photostabilizers, agrochemicals 73–87%

Key Findings

Triazole Ring Position :

  • 1,2,4-Triazole derivatives (e.g., CP 55, nitro-triazoles) exhibit stronger antifungal and enzyme inhibitory activities compared to 1,2,3-triazole analogs (e.g., benzotriazole hydrazides) due to enhanced electronic effects and metabolic stability .
  • 1,2,3-Triazoles () are more commonly used in industrial applications (e.g., corrosion inhibitors, dyes) .

Hydrazide Functionality :

  • The hydrazide group in this compound facilitates hydrogen bonding with biological targets, similar to CP 55 and β-(1,2,4-triazol-1-yl)alanine derivatives .
  • Longer chains (e.g., butanehydrazide) may improve lipophilicity and membrane permeability compared to shorter-chain analogs like propanehydrazide () .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance antifungal activity by increasing electrophilicity and target binding .
  • Methoxy and halogen substituents () improve solubility and pharmacokinetic profiles .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (e.g., 413 K) in solvent-free methods reduce reaction time but require precise thermal control .
  • Catalyst : NaOH improves nucleophilic substitution efficiency in one-pot syntheses .
  • Purification : Preparative thin-layer chromatography (TLC) or column chromatography (EtOAc/MeOH with 0.25% Et₃N) enhances purity .

Q. Purity Validation :

  • HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Question: How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

Methodological Answer:

  • Taguchi Method : Design experiments to optimize variables (e.g., molar ratios, temperature) statistically. For example, a 3:1 hydrazine hydrate-to-carbon disulfide ratio increased thiocarbohydrazide yield by 20% .
  • Flow Chemistry : Continuous synthesis in microreactors reduces side reactions and improves heat management .

Data Contradiction Analysis :
Conflicting reports on optimal reaction times (1 hour vs. 6 hours) may arise from differences in substrate reactivity. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended .

Basic Question: What are the safety and handling considerations for this compound based on regulatory guidelines?

Methodological Answer:

  • ECHA Compliance : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .
  • Waste Disposal : Follow institutional protocols for hydrazide-containing waste, as hydrazines are toxic and reactive .

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